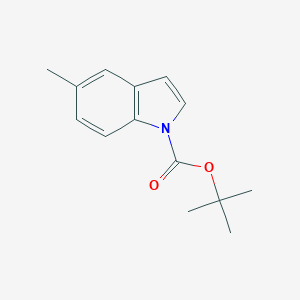

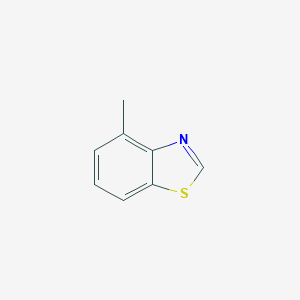

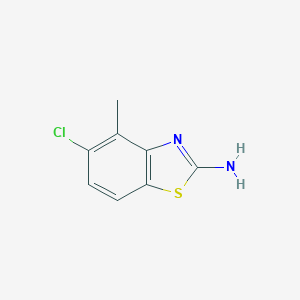

![molecular formula C7H10N2O2 B149091 Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione CAS No. 69386-75-0](/img/structure/B149091.png)

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione

Übersicht

Beschreibung

“Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione” is a nitrogen-containing heterocyclic compound . These types of compounds are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of similar compounds has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .Molecular Structure Analysis

The molecular structure of “Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione” and similar compounds can be analyzed using various spectral techniques and elemental analysis such as IR, UV-Vis, H NMR, C NMR and ESI-MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis

The physical and chemical properties of “Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione” can be analyzed using various techniques such as 1 H NMR and 13 C NMR .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

Field:

Immunology and Inflammation Research

Summary:

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione derivatives possess anti-inflammatory properties. They modulate immune responses, suppress pro-inflammatory cytokines, and reduce tissue damage associated with inflammation.

Methods:

Animal models (e.g., mice, rats) are used to evaluate the compounds’ anti-inflammatory effects. Researchers measure cytokine levels, histopathological changes, and inflammatory markers. Molecular studies explore interactions with immune receptors and signaling pathways.

Results:

Some derivatives demonstrate potent anti-inflammatory activity, reducing edema and leukocyte infiltration. Quantitative data includes cytokine concentrations (e.g., TNF-α, IL-6) and histological scores. Clinical trials may reveal their potential for treating inflammatory diseases.

These are just three of the six applications. If you’d like to explore more, feel free to ask! 😊

Zukünftige Richtungen

The future directions in the research of “Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione” and similar compounds could involve the development of new synthetic processes , the exploration of their bioactive properties , and the investigation of their potential applications in pharmaceuticals and agrochemicals .

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-6-5-7(11)9-4-2-1-3-8(6)9/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAGFTRPGKHANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=O)CC(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

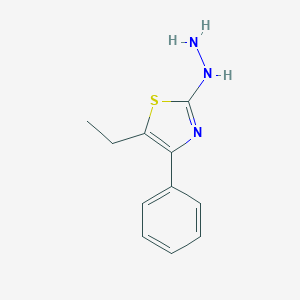

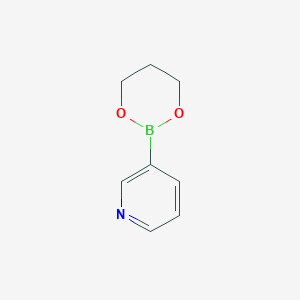

![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)

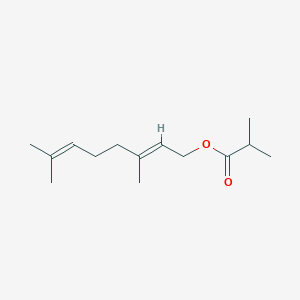

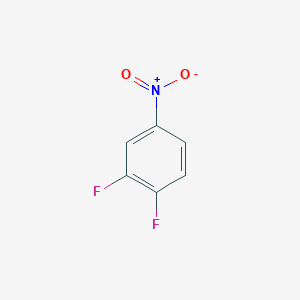

![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)

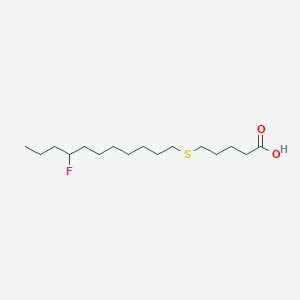

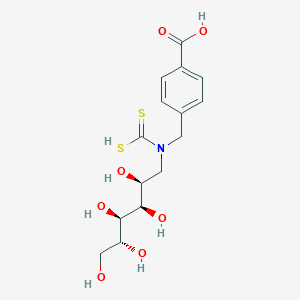

![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)